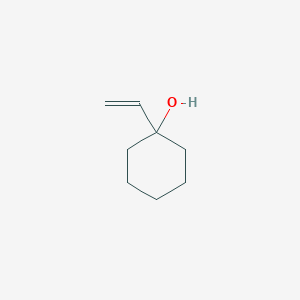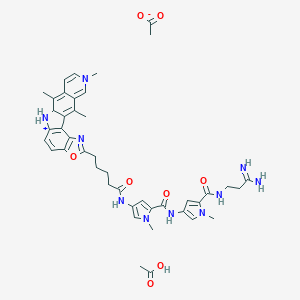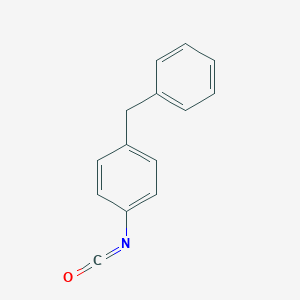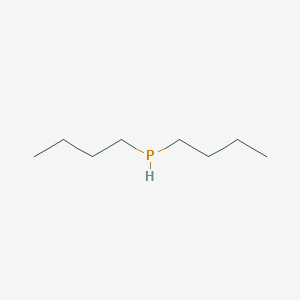
Phosphine, dibutyl-
Übersicht
Beschreibung
Phosphine, dibutyl-, also known as dibutylphosphine, is an organophosphorus compound with the molecular formula C8H19P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of phosphines, which are characterized by the presence of a phosphorus atom bonded to three alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutylphosphine can be synthesized through several methods. One common approach involves the reaction of butylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction proceeds as follows:
-
Reaction of Butylmagnesium Bromide with Phosphorus Trichloride:
PCl3+3BuMgBr→P(Bu)3+3MgBrCl
-
Hydrolysis:
P(Bu)3+H2O→P(Bu)2H+BuOH
Industrial Production Methods
In industrial settings, dibutylphosphine is often produced through the reduction of dibutylphosphine oxide using a reducing agent such as lithium aluminum hydride. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: Dibutylphosphine can be oxidized to dibutylphosphine oxide using oxidizing agents such as hydrogen peroxide or oxygen.
P(Bu)2H+O2→P(Bu)2O
-
Reduction: Dibutylphosphine oxide can be reduced back to dibutylphosphine using reducing agents like lithium aluminum hydride.
P(Bu)2O+LiAlH4→P(Bu)2H+LiAlO2
-
Substitution: Dibutylphosphine can undergo substitution reactions with halogens or other electrophiles to form various derivatives.
P(Bu)2H+X2→P(Bu)2X+HX
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine)
Major Products Formed
Oxidation: Dibutylphosphine oxide
Reduction: Dibutylphosphine
Substitution: Dibutylphosphine halides
Wissenschaftliche Forschungsanwendungen
Dibutylphosphine has several applications in scientific research, particularly in the fields of chemistry, biology, and industry.
-
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in the synthesis of organophosphorus compounds.
-
Biology:
- Investigated for its potential use in biological systems as a reducing agent or as part of enzyme inhibitors.
-
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
-
Industry:
- Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibutylphosphine involves its ability to donate electrons through the phosphorus atom, making it a good nucleophile. This property allows it to participate in various chemical reactions, including coordination with metal ions and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dibutylphosphine can be compared with other similar phosphines, such as tributylphosphine and triphenylphosphine.
-
Tributylphosphine:
- Similar in structure but has three butyl groups attached to the phosphorus atom.
- More sterically hindered compared to dibutylphosphine.
-
Triphenylphosphine:
- Contains three phenyl groups attached to the phosphorus atom.
- More stable and less reactive than dibutylphosphine due to the aromatic rings.
Uniqueness of Dibutylphosphine
- Dibutylphosphine is less sterically hindered than tributylphosphine, making it more reactive in certain chemical reactions.
- It has a different reactivity profile compared to triphenylphosphine due to the absence of aromatic rings, allowing it to participate in a wider range of reactions.
List of Similar Compounds
- Tributylphosphine
- Triphenylphosphine
- Dimethylphosphine
- Diethylphosphine
Eigenschaften
IUPAC Name |
dibutylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19P/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLIZOFGXLGHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCPCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061927 | |
| Record name | Phosphine, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-72-5 | |
| Record name | Dibutylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


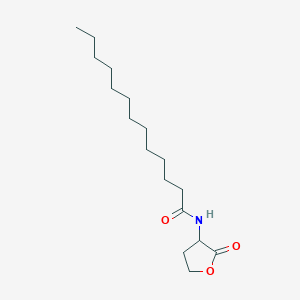
![5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid](/img/structure/B155711.png)
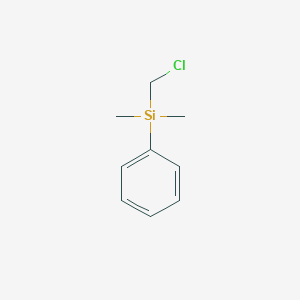

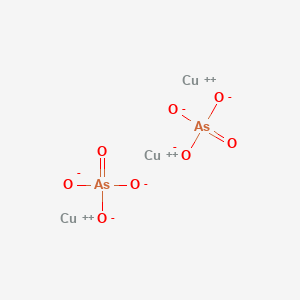
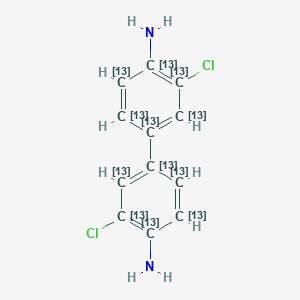
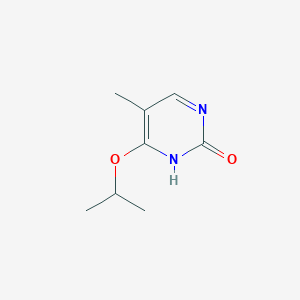

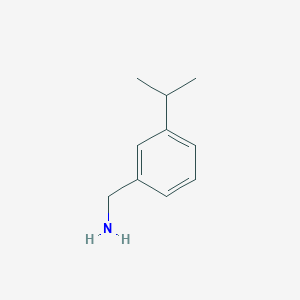
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)
